molecular formula C22H23N3O2S B2943041 N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide CAS No. 897452-37-8

N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2943041
CAS RN: 897452-37-8
M. Wt: 393.51
InChI Key: AFXBVZGOJRDZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are part of many important drugs .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study focused on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor agents against hepatocellular carcinoma cell lines, indicating the potential for related compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activities

  • Novel approaches in the synthesis of thiazoles and their fused derivatives were explored, showing promising antimicrobial activities against various bacterial and fungal strains. This highlights the utility of thiazole derivatives in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Enzyme Inhibition for Drug Development

  • Research into N-(4-substituted-thiazolyl)oxamic acid derivatives showcased their potential as potent, orally active antiallergy agents, illustrating the diverse pharmacological applications of thiazolyl derivatives (Hargrave, Hess, & Oliver, 1983).

Optical and Electrochemical Properties

  • Investigations into the optical and electrochemical properties of donor–acceptor type polymers derived from thiophene suggest applications in photonic devices, indicating the potential of such compounds in materials science (Manjunatha, Adhikari, Hegde, Sandeep, & Philip, 2009).

Copper-Catalyzed Reactions

  • A copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides using a similar oxalamide catalyst highlights the significance of such compounds in facilitating chemical synthesis, which could have implications for pharmaceutical manufacturing (De, Yin, & Ma, 2017).

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-3-16-6-4-5-7-19(16)25-21(27)20(26)23-13-12-18-14-28-22(24-18)17-10-8-15(2)9-11-17/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXBVZGOJRDZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.